molecular formula C8HF15O2 B14758538 Perfluoro-n-[1,2,3,4-13C4]-octanoic acid CAS No. 960315-48-4

Perfluoro-n-[1,2,3,4-13C4]-octanoic acid

Cat. No.: B14758538
CAS No.: 960315-48-4
M. Wt: 418.04 g/mol
InChI Key: SNGREZUHAYWORS-JCDJMFQYSA-N
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Description

Perfluoro-n-[1,2,3,4-13C4]-octanoic acid is a perfluorinated compound characterized by the presence of a fully fluorinated carbon chain and a carboxylic acid functional group. The compound is isotopically labeled with carbon-13 at four positions, making it useful in various scientific studies, particularly in tracing and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-n-[1,2,3,4-13C4]-octanoic acid typically involves the fluorination of a precursor compound. One common method is the electrochemical fluorination of octanoic acid derivatives, where the carbon-13 labeled positions are introduced during the synthesis of the precursor . The reaction conditions often involve the use of anhydrous hydrogen fluoride and a suitable electrolyte under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrochemical fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of specialized equipment and stringent quality control measures are essential to achieve the desired isotopic labeling and chemical properties .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-n-[1,2,3,4-13C4]-octanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include perfluorinated carboxylates, alcohols, and substituted perfluorinated compounds. These products retain the unique properties of the perfluorinated carbon chain, making them useful in various applications .

Mechanism of Action

The mechanism of action of perfluoro-n-[1,2,3,4-13C4]-octanoic acid involves its interaction with various molecular targets and pathways. The compound’s perfluorinated carbon chain imparts high stability and resistance to degradation, allowing it to persist in biological and environmental systems. It can interact with proteins and enzymes, potentially disrupting normal biological functions . The isotopic labeling with carbon-13 allows for detailed tracking and analysis of its behavior and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoro-n-[1,2,3,4-13C4]-octanoic acid is unique due to its isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis. This labeling allows for the differentiation of the compound from other perfluorinated substances in complex mixtures and biological systems .

Properties

CAS No.

960315-48-4

Molecular Formula

C8HF15O2

Molecular Weight

418.04 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2,3,4-13C4)octanoic acid

InChI

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1,2+1,3+1,4+1

InChI Key

SNGREZUHAYWORS-JCDJMFQYSA-N

Isomeric SMILES

[13C](=O)([13C]([13C]([13C](C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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